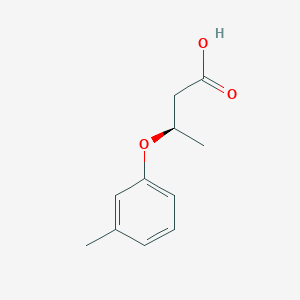

(R)-3-(M-Tolyloxy)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(3R)-3-(3-methylphenoxy)butanoic acid |

InChI |

InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

ZCZHUKQNARWISL-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)O[C@H](C)CC(=O)O |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)CC(=O)O |

Origin of Product |

United States |

Advanced Characterization and Stereochemical Analysis of R 3 M Tolyloxy Butanoic Acid

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for the structural characterization of organic molecules like (R)-3-(m-tolyloxy)butanoic acid. These techniques provide detailed information about the molecular framework, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the m-tolyl group would typically appear in the downfield region (around 6.7-7.2 ppm). The methyl protons of the tolyl group would show a singlet at approximately 2.3 ppm. The protons of the butanoic acid chain would have characteristic shifts: the methine proton at the chiral center (C3) would likely be a multiplet around 4.5-5.0 ppm, the methylene (B1212753) protons adjacent to the carbonyl group (C2) would appear around 2.5-2.8 ppm, and the terminal methyl protons (C4) would be a doublet around 1.3-1.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet in the far downfield region, typically above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons would generate several signals between 110 and 160 ppm. The carbon bearing the tolyloxy group (C3) would be in the range of 70-80 ppm, while the methylene carbon (C2) and the methyl carbons (C4 and the tolyl methyl) would appear at higher fields.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | >10 (broad s) | - |

| Aromatic H | 6.7 - 7.2 (m) | 110 - 160 |

| C3-H | 4.5 - 5.0 (m) | 70 - 80 |

| C2-H₂ | 2.5 - 2.8 (dd) | 40 - 45 |

| C4-H₃ | 1.3 - 1.5 (d) | 20 - 25 |

| Tolyl-CH₃ | ~2.3 (s) | 20 - 22 |

| C1 (C=O) | - | 170 - 180 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of this compound. The molecular formula of this compound is C₁₁H₁₄O₃, with a molar mass of 194.23 g/mol . HRMS can measure the mass of the molecular ion with very high accuracy, which allows for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. Key fragments would likely arise from the cleavage of the ether bond and the loss of the carboxylic acid group.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group would be observed around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, and aromatic C=C stretching peaks would be seen in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrational modes, but with different intensities. Aromatic ring vibrations typically give strong signals in the Raman spectrum. The symmetric C=O stretch may also be observed. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions.

Chiral Purity and Configuration Determination

Since this compound is a chiral compound, it is essential to determine its enantiomeric purity and confirm its absolute configuration.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical Rotation: A pure enantiomer of a chiral compound will rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property. For this compound, a measurement of the optical rotation would confirm its optical activity. The sign of the rotation (+ or -) indicates whether it is dextrorotatory or levorotatory, but this does not directly correlate with the (R) or (S) configuration. The magnitude of the rotation is proportional to the concentration of the sample and can be used to determine the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the stereochemistry of molecules. The CD spectrum of this compound would show characteristic Cotton effects, which are positive or negative peaks that can be used to help determine the absolute configuration of the chiral center, often by comparison with related compounds or theoretical calculations.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is the most common method for separating enantiomers and determining the enantiomeric purity of a chiral compound.

Chiral HPLC: In chiral HPLC, the stationary phase is modified with a chiral selector. When a racemic or enantiomerically enriched mixture of 3-(m-tolyloxy)butanoic acid is passed through the column, the two enantiomers interact differently with the chiral stationary phase, leading to their separation. This results in two distinct peaks in the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer. The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess with high accuracy.

Chiral GC: Similar to chiral HPLC, chiral GC uses a column with a chiral stationary phase to separate enantiomers. For a volatile derivative of this compound, such as its methyl ester, chiral GC can provide excellent separation and quantification of the enantiomers. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound or its derivatives.

X-ray Crystallography of Derivatives

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallographic data for derivatives of this compound. Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration, bond lengths, bond angles, and solid-state conformation. mdpi.comnih.gov

Despite the availability of crystallographic studies for other butanoic acid derivatives, such as those with different aromatic or functional group substitutions, no specific crystal structures for esters, amides, or other derivatives of this compound have been deposited in the primary crystallographic databases or reported in peer-reviewed journals to date.

The generation of such data would be of significant scientific value. It would definitively confirm the absolute stereochemistry at the chiral center and provide invaluable insights into the conformational preferences of the tolyloxy and butanoic acid moieties. This empirical data would be crucial for validating computational models and for understanding structure-activity relationships in any potential biological applications.

Should crystallographic data for a derivative of this compound become available, the analysis would typically include the following parameters, presented in a data table format:

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | e.g., C₁₂H₁₆O₃ |

| Formula Weight | e.g., 208.25 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Data Collection | |

| Radiation (Å) | e.g., MoKα (λ = 0.71073) |

| Temperature (K) | e.g., 100 |

| Refinement | |

| R-factor (%) | [Value] |

| wR-factor (%) | [Value] |

The absence of this crystallographic information highlights a gap in the full structural characterization of this compound and its derivatives, presenting an opportunity for future research in this area.

Chemical Reactivity and Mechanistic Studies of R 3 M Tolyloxy Butanoic Acid

Functional Group Transformations and Derivatization Chemistry

The carboxylic acid moiety is the primary site for functional group transformations, allowing for the synthesis of a variety of derivatives.

Esterification: (R)-3-(m-tolyloxy)butanoic acid can be converted to its corresponding esters through reaction with alcohols under acidic conditions, a process known as Fischer esterification. The reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. nih.gov The use of dehydrating agents or removal of water can drive the equilibrium towards the ester product.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. Alternatively, conversion of the carboxylic acid to an acid chloride, for example by using thionyl chloride (SOCl₂), provides a highly reactive intermediate for amidation. nih.gov

Salt Formation: As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. With strong bases like sodium hydroxide, it forms the corresponding sodium salt. Reaction with weaker bases, such as amines, results in the formation of ammonium (B1175870) carboxylate salts. The formation of these salts increases the aqueous solubility of the compound.

Table 1: Examples of Derivatization Reactions of this compound

| Derivative Type | Reactant | Reagent/Catalyst | Product |

| Methyl Ester | Methanol | H₂SO₄ (catalytic) | Methyl (R)-3-(m-tolyloxy)butanoate |

| Ethylamide | Ethylamine | EDC/HOBt | N-Ethyl-(R)-3-(m-tolyloxy)butanamide |

| Sodium Salt | Sodium Hydroxide | - | Sodium (R)-3-(m-tolyloxy)butanoate |

This table presents plausible derivatization reactions based on general carboxylic acid chemistry, as specific experimental data for this compound is limited in the searched literature.

Oxidation and Reduction Pathways and Their Selectivity

The oxidation and reduction of this compound can target different parts of the molecule, depending on the reagents and reaction conditions.

Oxidation: The aliphatic chain of the butanoic acid moiety is generally resistant to mild oxidizing agents. However, strong oxidizing agents under harsh conditions could potentially lead to the cleavage of the carbon-carbon bonds. The aromatic tolyl group can be oxidized, for instance, the methyl group could be oxidized to a carboxylic acid. The ether linkage is generally stable to oxidation, but strong oxidants can cleave it. A study on the oxidation of 4-oxo-4-phenyl butanoic acid showed that the butanoic acid chain can be cleaved under certain oxidative conditions. derpharmachemica.com Another related study on the metabolism of phenylbutyrate indicated that the β-oxidation pathway is a key metabolic route. nih.gov While not a direct chemical oxidation, this biological pathway highlights the potential for oxidation at the β-position of the butanoic acid chain.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol, (R)-3-(m-tolyloxy)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Borane (BH₃) complexes are also effective for this transformation and may offer better selectivity in the presence of other reducible functional groups. nih.gov The aromatic ring is generally resistant to reduction under these conditions, requiring more forcing conditions such as catalytic hydrogenation at high pressure and temperature. The ether bond is typically stable to these reducing agents.

Table 2: Predicted Products of Oxidation and Reduction of this compound

| Reaction | Reagent | Potential Major Product(s) | Notes |

| Oxidation | Strong Oxidant (e.g., KMnO₄, heat) | Benzoic acid, other degradation products | Cleavage of the butanoic acid chain and oxidation of the tolyl group are possible. derpharmachemica.com |

| Reduction | LiAlH₄ or BH₃·THF | (R)-3-(m-tolyloxy)butan-1-ol | Selective reduction of the carboxylic acid. nih.govresearchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C (high pressure/temp) | (R)-3-(3-methylcyclohexyloxy)butanoic acid | Reduction of the aromatic ring. |

This table is based on general principles of organic chemistry, as specific experimental results for the oxidation and reduction of this compound were not found in the provided search results.

Stereochemical Stability and Potential Racemization Mechanisms

The stereochemical integrity of the chiral center at C3 is a crucial aspect of the chemistry of this compound. Racemization, the conversion of the pure (R)-enantiomer into a mixture of (R) and (S)-enantiomers, can occur under certain conditions.

The most likely mechanism for racemization at the α-carbon to a carbonyl group involves the formation of an enol or enolate intermediate, which is achiral. However, in this compound, the chiral center is at the β-position (C3), not the α-position (C2). Therefore, the typical enolization-based racemization of α-chiral carbonyl compounds is not a direct pathway for the racemization of this molecule.

Racemization at the C3 position would likely require more drastic conditions that could lead to bond cleavage and reformation at the chiral center. For instance, conditions that promote the cleavage of the ether linkage could potentially lead to racemization if the subsequent re-formation of the ether is not stereospecific. However, the C-O bond of the ether is generally stable under many reaction conditions.

It is important to note that while direct racemization at the C3 center is not facile, certain derivatization or reaction conditions, particularly those involving high temperatures or strong acids or bases, should be evaluated for their potential to cause epimerization or racemization.

Reaction Kinetics and Thermodynamic Analysis of Transformations

Reaction Kinetics:

Amidation: The rate of amide formation via activated intermediates is generally fast. The rate-determining step is often the formation of the activated species or its subsequent reaction with the amine, depending on the specific conditions.

Ether Cleavage: The cleavage of the aryl ether bond typically requires strong acids and high temperatures. The kinetics of such reactions would depend on the acid concentration and temperature. The mechanism can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.com

Thermodynamic Analysis:

Esterification: Fischer esterification is a reversible process with an equilibrium constant often close to unity. To achieve high yields of the ester, the equilibrium must be shifted, for example, by using an excess of one reactant or by removing water as it is formed.

Reduction: The reduction of a carboxylic acid to an alcohol with reagents like LiAlH₄ is a thermodynamically favorable process, driven by the formation of strong O-Al bonds.

Without specific experimental data, quantitative analysis of the reaction kinetics and thermodynamics for this compound remains speculative.

Investigation of Reaction Mechanisms (e.g., radical, ionic pathways)

The reactions of this compound predominantly proceed through ionic pathways, involving nucleophilic and electrophilic species.

Ionic Pathways: The majority of the reactions involving the carboxylic acid group, such as esterification and amidation, follow ionic mechanisms. In these reactions, the carbonyl carbon acts as an electrophile, and the alcohol or amine acts as a nucleophile. Acid catalysis plays a key role in activating the carbonyl group for nucleophilic attack. nih.gov The cleavage of the ether bond under acidic conditions also proceeds through an ionic mechanism, involving the protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com

Radical Pathways: While less common for the typical transformations of this molecule, radical pathways could be initiated under specific conditions, such as in the presence of radical initiators or upon exposure to high-energy radiation. For instance, oxidative degradation under certain conditions might involve radical intermediates.

A detailed mechanistic investigation for a specific reaction would typically involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates involved.

Design, Synthesis, and Evaluation of Derivatives and Analogues of R 3 M Tolyloxy Butanoic Acid

Structural Modification Strategies

Aromatic Ring Substitutions and Isomeric Variations (e.g., p-tolyloxy, fluorophenoxy, chlorophenoxy)

Modifications to the aromatic ring of (R)-3-(m-tolyloxy)butanoic acid have been a key area of investigation to probe the effects of substituent position and electronics on activity. The position of the methyl group on the phenyl ring significantly influences the compound's potency.

Isomeric Variations : Studies comparing the tolyloxy isomers have revealed that while the m-tolyl derivative serves as a parent compound, analogues with the methyl group at other positions are also of interest. For instance, replacing the m-tolyl group with a p-tolyl or an o-tolyl group can lead to variations in biological activity. Research has indicated that the ortho-position is particularly noteworthy, with some o-tolyl analogues showing distinct potency profiles compared to the meta and para isomers. nih.gov A direct comparison showed that substituting the m-tolyl with a phenyl group (removing the methyl group entirely) resulted in a more than three-fold decrease in potency, while the p-tolyl analogue (14) showed a more moderate drop. nih.gov

Halogenation : The introduction of halogen atoms, such as fluorine and chlorine, onto the phenoxy ring is a common strategy to alter electronic properties and lipophilicity. For example, the 2,5-dichloro-substituted analogue AR420626 has been characterized as a valuable tool compound in research. nih.gov This compound demonstrated moderate potency in certain assays and exhibited a different in vitro metabolic stability profile compared to other analogues. nih.gov

Alkyl Chain Modifications (e.g., chain length, branching, unsaturation)

Chain Length and Branching : Altering the length of the alkyl chain connecting the aryloxy group to the carboxylic acid can modulate lipophilicity and conformational flexibility. Systematic studies have shown that both increasing the alkyl chain length and modifying the substitution pattern on the aromatic ring can be used to tune the properties of related compounds. nih.gov For example, in a related series of molecules, increasing the alkyl chain length from a methyl to a propyl group significantly increased potency. nih.gov

Unsaturation : The introduction of double bonds into the alkyl chain to create unsaturated analogues is a less common but viable strategy to impose conformational constraints on the molecule. This can lock the molecule into a specific geometry that may be more or less favorable for binding to its target.

Introduction of Heterocyclic Moieties (e.g., tetrazole, oxadiazole, thiazole)

A significant strategy in medicinal chemistry involves replacing the carboxylic acid group with a bioisostere, which is a different functional group with similar physical or chemical properties that can maintain or improve biological activity. researchgate.netresearchgate.net Carboxylic acids can present challenges such as metabolic instability and poor permeability. nih.gov Heterocyclic moieties like tetrazoles, oxadiazoles, and thiazoles are common and effective replacements. researchgate.netopenaccessjournals.com

Tetrazoles : The tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. researchgate.netnih.gov It is a planar, aromatic heterocycle with a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key interactions of the carboxylate group. researchgate.net The conversion of nitriles, which can be derived from the corresponding carboxylic acid, into tetrazoles is a common synthetic route, often achieved through cycloaddition reactions with an azide (B81097) source. nih.gov This substitution can improve pharmacokinetic properties. researchgate.net

Oxadiazoles : Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers, are also utilized as carboxylic acid surrogates. nih.govjneonatalsurg.com They are generally more lipophilic and less acidic than carboxylic acids, which can enhance membrane permeability and oral bioavailability. openaccessjournals.com Synthetic routes to 1,3,4-oxadiazoles can involve the acylation of 5-substituted tetrazoles or the cyclization of amidoximes. nih.gov

Thiazoles : Thiazole-containing compounds are another class of heterocyclic analogues. The thiazole (B1198619) ring can act as a bioisostere and its derivatives have been synthesized and evaluated for a range of biological activities. The synthesis often involves linking the thiazole ring system to the core structure. researchgate.net

Directed Synthesis of Key Analogues

The synthesis of specific analogues of this compound relies on established and adaptable synthetic organic chemistry methods. The construction of the core aryloxybutanoic acid structure is typically achieved through a nucleophilic substitution reaction.

A common method involves the reaction of a phenol (B47542) (like m-cresol) with an alkylating agent containing the butanoic acid backbone. For stereospecific synthesis of the (R)-enantiomer, a chiral starting material is required. A key intermediate is a (R)-3-hydroxybutanoate ester, which can be sourced from a chiral pool or prepared via asymmetric reduction. The hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate) or activated under Mitsunobu reaction conditions for subsequent reaction with the desired phenol.

The synthesis of heterocyclic analogues requires additional steps. For instance, to prepare a tetrazole analogue, the carboxylic acid of this compound would first be converted to the corresponding nitrile. This nitrile intermediate then undergoes a [2+3] cycloaddition with an azide, such as sodium azide or trimethylsilyl (B98337) azide, to form the tetrazole ring. nih.gov The synthesis of oxadiazole analogues can be more complex, sometimes proceeding through a tetrazole intermediate which is then rearranged. nih.gov

Stereocontrol in Analogue Synthesis

Maintaining the (R)-stereochemistry at the C3 position of the butanoic acid chain is often crucial for biological activity. Achieving high stereopurity in the synthesis of analogues is therefore a primary concern.

Strategies for stereocontrol include:

Chiral Pool Synthesis : Utilizing readily available and inexpensive chiral starting materials, such as (R)-3-hydroxybutyric acid or its esters, ensures the correct stereochemistry is present from the beginning of the synthetic sequence.

Asymmetric Synthesis : Methods like asymmetric hydrogenation of a corresponding unsaturated precursor or the asymmetric reduction of a β-keto ester can establish the chiral center with high enantiomeric excess.

Enzymatic Resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.

Once the chiral 3-hydroxybutanoic acid scaffold is obtained, subsequent reactions, such as the ether linkage formation with the phenol, are typically designed to proceed without affecting the stereocenter. google.com For example, the Mitsunobu reaction is well-known for proceeding with inversion of configuration at the hydroxyl-bearing carbon, which can be exploited to obtain the desired stereoisomer from an accessible chiral alcohol.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of the analogues influence their biological effects. By systematically altering parts of the molecule and assessing the resulting changes in activity, a pharmacophore model can be developed.

Key SAR findings for this class of compounds include:

The Carboxylic Acid/Bioisostere : The acidic proton of the carboxylic acid or its heterocyclic bioisostere is often critical for activity, forming a key interaction with the biological target. The choice of bioisostere (e.g., tetrazole vs. oxadiazole) can fine-tune the acidity and lipophilicity, impacting both potency and pharmacokinetic properties. openaccessjournals.com

The Aryloxy Group : The nature and position of substituents on the phenyl ring are major determinants of potency. nih.gov As noted, the m-methyl group in the parent compound is important, and other substitutions like halogens can modulate activity. nih.gov

The Stereocenter : The (R)-configuration is generally preferred for activity, highlighting the importance of a specific three-dimensional arrangement of the functional groups for optimal interaction with the target. nih.gov

Table of Analogue Potency

Below is an interactive table summarizing the relative potency of selected analogues based on published SAR studies.

| Compound | Aromatic Substitution | Relative Potency | Reference |

| This compound | m-tolyl | Baseline | nih.gov |

| Analogue 12 | Phenyl | >3-fold drop | nih.gov |

| Analogue 13 | m-tolyl | Moderate drop | nih.gov |

| Analogue 14 | p-tolyl | Moderate drop | nih.gov |

| AR420626 (16) | 2,5-dichloro-phenyl | Potent in cAMP assay | nih.gov |

Note: Potency can vary significantly depending on the specific assay used.

These SAR studies provide a rational basis for the design of new analogues with potentially enhanced activity, selectivity, or improved drug-like properties. nih.gov

Advanced Analytical Methodologies for R 3 M Tolyloxy Butanoic Acid and Its Metabolites

Chromatographic Separations

Chromatography is a fundamental technique for the separation and purification of (R)-3-(M-Tolyloxy)butanoic acid from complex mixtures, as well as for the determination of its purity and the quantification of its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Various HPLC modes can be employed for its analysis.

Reversed-Phase (RP) HPLC: This is the most common mode for the analysis of phenoxy acid herbicides and related compounds. Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18, C8). nih.govnih.govphenomenex.com The retention of this compound is influenced by the composition and pH of the polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. nih.govnih.gov Adjusting the pH of the mobile phase with an acid (e.g., phosphoric acid, formic acid) is critical to suppress the ionization of the carboxylic acid group, thereby increasing its retention and improving peak shape. nih.gov

Ion Exclusion Chromatography (IEC): This technique is particularly suitable for the separation of weak organic acids from high-ionic-strength sample matrices. oup.comoup.com The separation mechanism involves the repulsion of the anionic form of the analyte from the negatively charged stationary phase (a cation exchange resin). oup.comoup.com Neutral or partially ionized species can penetrate the pores of the stationary phase and are retained. The hydrophobicity of the aromatic ring in this compound can lead to longer retention times. oup.comoup.com The mobile phase is typically a dilute strong acid, such as sulfuric acid. nih.gov The addition of organic modifiers like methanol can help to reduce the retention time of hydrophobic compounds. nih.gov

Ion Exchange Chromatography (IEX): In this mode, separation is based on the reversible electrostatic interaction between the charged analyte and the charged stationary phase. For an acidic compound like this compound, which is anionic at appropriate pH, an anion exchange column with a positively charged stationary phase is used. phenomenex.comvanderbilt.edutechnologynetworks.com Elution is typically achieved by changing the pH or the ionic strength of the mobile phase. mit.edu

Below is an interactive data table summarizing typical HPLC conditions for the analysis of aromatic carboxylic acids similar to this compound.

| HPLC Mode | Stationary Phase | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase (RP) | C18 (Octadecylsilane) | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | UV at 270 nm | Purity testing and quantification |

| Ion Exclusion (IEC) | Sulfonated Polystyrene-Divinylbenzene Resin | 0.005 M Sulfuric Acid | UV at 210 nm or Conductivity | Quantification in high-salt matrices |

| Anion Exchange (IEX) | Quaternary Ammonium (B1175870) functionalized polymer | Phosphate buffer gradient (pH 7.0) | UV at 270 nm | Separation from other acidic compounds |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the low volatility of carboxylic acids like this compound, derivatization is a necessary step to convert them into more volatile and thermally stable forms. researchgate.net

Common derivatization strategies for carboxylic acids include:

Silylation: This involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comsigmaaldrich.com The resulting TMS esters are significantly more volatile and exhibit better chromatographic behavior. phenomenex.com

Alkylation/Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester. colostate.edu Reagents such as diazomethane or alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., BF3) are used for this purpose. colostate.edu

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase.

The following interactive table outlines a typical derivatization and GC analysis procedure for a carboxylic acid.

| Step | Procedure | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Derivatization | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), 70°C for 30 min | Increase volatility and thermal stability |

| 2. GC Separation | Capillary GC | Column: DB-5ms (30 m x 0.25 mm, 0.25 µm); Carrier Gas: Helium; Temperature Program: 100°C (1 min) to 280°C at 10°C/min | Separate the derivatized analyte from other components |

| 3. Detection | Flame Ionization Detector (FID) | Temperature: 300°C | Quantification of the analyte |

Chiral Chromatographic Methods for Enantiomeric Excess Determination

Since this compound is a chiral compound, it is essential to have analytical methods to determine its enantiomeric purity or enantiomeric excess (ee). Chiral chromatography is the most widely used technique for this purpose. Separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chiralpedia.com

Several types of CSPs are available, including:

Pirkle-type phases: These are based on small chiral molecules covalently bonded to a silica support and separate enantiomers based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eucsfarmacie.cz

Polysaccharide-based phases: These are derived from cellulose (B213188) or amylose that are coated or immobilized on silica gel. They offer broad applicability for the separation of a wide range of chiral compounds. bujnochem.com

Cyclodextrin-based phases: These utilize cyclodextrins as chiral selectors, which have a hydrophobic cavity and a hydrophilic exterior. Enantiomers are separated based on their differential inclusion into the cyclodextrin (B1172386) cavity. nih.gov

Anion-exchange type phases: Chiral selectors like quinine or quinidine carbamates are used to separate acidic chiral compounds through ion-pairing and other interactions. chiraltech.com

Alternatively, an indirect method can be used where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.comnih.gov

The interactive table below provides examples of chiral stationary phases that could be used for the separation of this compound enantiomers.

| Chiral Stationary Phase (CSP) Type | Example CSP | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic acid | Hydrogen bonding, dipole-dipole, steric interactions |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Ethanol | π-π interactions, hydrogen bonding |

| Anion-exchange | Quinine-based | Methanol/Acetic acid/Triethylamine | Ion-pairing, hydrogen bonding |

Mass Spectrometry (MS) Based Detection and Characterization

Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it offers high selectivity and sensitivity for the analysis of this compound and its metabolites, even in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov This technique is ideal for analyzing this compound and its metabolites in biological fluids like plasma and urine. nih.gov

The process involves:

Chromatographic Separation: A reversed-phase HPLC system separates the parent compound from its metabolites.

Ionization: The eluent from the HPLC is directed to an ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. For an acidic compound, negative ion mode is often used.

Tandem Mass Spectrometry (MS/MS): The ions are then guided into a tandem mass spectrometer (e.g., a triple quadrupole). In the first quadrupole, a specific precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and reduces chemical noise, enabling trace-level detection. gcms.cz

A simple protein precipitation step is often sufficient for sample preparation from biological matrices before LC-MS/MS analysis. researchgate.net

The interactive data table below illustrates a hypothetical LC-MS/MS method for the analysis of this compound.

| Parameter | Condition/Setting |

|---|---|

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ of the analyte |

| Product Ion (Q3) | m/z of a characteristic fragment ion |

| Application | Quantification in plasma and urine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for metabolite profiling, allowing for the simultaneous measurement of a wide range of small molecules, including organic acids, amino acids, and sugars. nih.govnih.govmdpi.com For the analysis of this compound and its metabolites, a derivatization step is required to increase their volatility. nih.gov

A common two-step derivatization procedure for metabolite profiling is:

Methoximation: This step protects carbonyl groups (aldehydes and ketones) by converting them into their methoxime derivatives, which prevents the formation of multiple silylated derivatives from tautomers. youtube.com

Silylation: Subsequently, a silylating reagent like MSTFA is used to derivatize all active hydrogens on hydroxyl, carboxyl, and amino groups, forming TMS derivatives. youtube.commdpi.com

After derivatization, the sample is analyzed by GC-MS. The separated compounds are ionized, typically by electron ionization (EI), which generates reproducible fragmentation patterns. These patterns serve as a chemical fingerprint and can be compared to mass spectral libraries for metabolite identification. nih.govresearchgate.net

The following interactive table summarizes the key steps in a GC-MS based metabolite profiling workflow.

| Step | Description | Reagents/Conditions |

|---|---|---|

| Sample Extraction | Extraction of metabolites from biological matrix | Methanol/Water/Chloroform |

| Derivatization | Two-step methoximation and silylation | 1. Methoxyamine hydrochloride in pyridine; 2. MSTFA |

| GC-MS Analysis | Separation and detection of derivatized metabolites | Capillary GC with a low-polarity column coupled to a mass spectrometer (EI ionization, full scan mode) |

| Data Analysis | Peak identification and quantification | Comparison of retention times and mass spectra with libraries (e.g., NIST, Golm Metabolome Database) |

Derivatization Strategies for Improved MS Sensitivity and Selectivity

For analysis by liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), the detectability of carboxylic acids like this compound can be suboptimal due to their tendency to have poor ionization efficiency. Chemical derivatization is a powerful strategy employed to overcome this limitation. The primary goal is to modify the carboxylic acid functional group to introduce a moiety that is more readily ionized, thereby enhancing the MS signal. nih.govsemanticscholar.org This "charge-tagging" approach often converts the analyte into a derivative that can be efficiently detected in positive ion mode, which is often more sensitive and selective than negative ion mode for many instruments. semanticscholar.org

The most common derivatization reactions for carboxylic acids involve the formation of amides or esters. ddtjournal.com This is typically achieved using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid group, allowing it to react with a derivatizing reagent containing a primary or secondary amine. nih.gov

Several reagents have been developed for this purpose, each offering distinct advantages. For instance, 3-nitrophenylhydrazine (3-NPH) has proven highly effective for the derivatization of carboxylic acids. nih.govresearchgate.net The reaction with 3-NPH, facilitated by EDC, yields a derivative with significantly improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency for MS detection. nih.gov Studies comparing different derivatization agents have shown that 3-NPH can provide nearly complete derivatization efficiency (close to 100%) across various carboxylic acids in complex matrices. nih.govresearchgate.net

Another approach involves using reagents that introduce a permanently charged group or a group with high proton affinity. Reagents containing a tertiary amine, such as 2-dimethylaminoethylamine (DMED), are used to form amides that are readily protonated and detected as [M+H]+ ions in positive mode ESI-MS. semanticscholar.org The choice of derivatization strategy depends on the analyte, the matrix, and the specific requirements of the analytical method. While specific studies on this compound are not prevalent, the methods used for other phenoxy-acid and carboxylic acid compounds are directly applicable and would be expected to yield significant improvements in MS sensitivity and selectivity.

| Derivatization Reagent | Abbreviation | Functional Group Targeted | Principle of Enhancement | Typical Reaction Conditions |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine | 3-NPH | Carboxylic Acid | Increases hydrophobicity for better chromatographic retention and improves ionization efficiency. | Requires coupling agent (e.g., EDC); reaction typically at 40-60°C. nih.govresearchgate.net |

| Aniline | - | Carboxylic Acid | Forms an amide derivative, improving chromatographic properties. | Requires coupling agent (e.g., EDC); variable efficiency reported. nih.govresearchgate.net |

| 2-Dimethylaminoethylamine | DMED | Carboxylic Acid | Introduces a tertiary amine ("charge tag") for high ionization efficiency in positive ESI mode. semanticscholar.org | Requires coupling agent (e.g., EDC); mild reaction conditions. |

| Diazomethane | CH₂N₂ | Carboxylic Acid | Forms methyl esters, suitable for Gas Chromatography (GC-MS) analysis. | Highly reactive and potentially explosive; requires specific handling procedures. |

Spectrophotometric and Electrochemical Detection Methods

Beyond mass spectrometry, spectrophotometric and electrochemical methods offer alternative approaches for the detection and quantification of this compound, leveraging the inherent properties of its molecular structure.

Spectrophotometric Detection

Spectrophotometry is a widely used analytical technique based on the principle that molecules absorb light at specific wavelengths. juniperpublishers.com The structure of this compound contains a tolyl (methylphenyl) group, which is an aromatic chromophore that absorbs ultraviolet (UV) light. This intrinsic property allows for its direct detection and quantification using a UV-Vis spectrophotometer or a liquid chromatography system equipped with a UV detector. juniperpublishers.com

The analysis involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). juniperpublishers.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. juniperpublishers.com To quantify the compound, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations. juniperpublishers.com While the specific λmax for this compound must be determined experimentally, it is expected to be in the UV range, typical for aromatic rings. The sensitivity of this method may be lower than that of MS-based methods, but it can be suitable for applications where high sensitivity is not required. It is valued for its simplicity, robustness, and cost-effectiveness. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Chromophore | The part of a molecule responsible for its color or UV absorbance. | The m-tolyloxy group (aromatic ring) acts as a chromophore. |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance has its strongest photon absorption. juniperpublishers.com | Must be determined experimentally; expected in the UV region (approx. 250-280 nm) based on the aromatic structure. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A higher value indicates greater sensitivity for detection. This is an intrinsic property of the molecule. |

| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. | Determined by creating a calibration curve with standards of known concentration. juniperpublishers.com |

Electrochemical Detection

Electrochemical methods provide a highly sensitive alternative for the detection of electroactive compounds. These techniques measure the change in an electrical signal (such as current or potential) that occurs when an analyte undergoes an oxidation or reduction reaction at an electrode surface. frontiersin.org The carboxylic acid moiety and the aromatic ring in this compound can be electroactive under certain conditions.

Electrochemical sensors, particularly those based on chemically modified electrodes, can be designed to enhance the sensitivity and selectivity of detection. nih.govmdpi.com For instance, electrodes modified with nanomaterials like carbon nanotubes or graphene can increase the effective surface area and facilitate faster electron transfer, leading to improved analytical performance. nih.gov The sensor's response is typically measured using techniques like cyclic voltammetry or differential pulse voltammetry, which can provide information about the analyte's redox behavior and concentration. acs.org The development of an electrochemical sensor for this compound would involve optimizing parameters such as the electrode material, pH of the supporting electrolyte, and the applied potential waveform to achieve a low detection limit and a wide linear response range. researchgate.net

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Used to characterize the redox properties of the analyte and determine the optimal detection potential. |

| Differential Pulse Voltammetry (DPV) | A highly sensitive method where current is measured just before and at the end of a potential pulse. The difference in current is plotted against the potential. | Offers lower detection limits and better resolution than CV, making it suitable for trace quantification. |

| Amperometry | Measures the current resulting from an electrochemical reaction at a constant applied potential. | Can be used for continuous monitoring or as a detection method in flow-based systems like HPLC. |

| Chemically Modified Electrodes (CMEs) | Electrodes whose surfaces are modified with specific chemical species or nanomaterials to improve performance. nih.govmdpi.com | Modification with materials like graphene or specific polymers could enhance sensitivity and selectivity towards the target analyte. |

Future Research Directions and Emerging Areas

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For (R)-3-(M-Tolyloxy)butanoic acid, future research will likely focus on developing more efficient and sustainable stereoselective synthetic routes. Current strategies for similar chiral aryloxyalkanoic acids often involve chemoenzymatic methods, which combine biocatalytic asymmetric reactions with chemical transformations to achieve high enantiomeric excess. researchgate.net

Future synthetic strategies could explore:

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters presents a powerful method for producing chiral β-aryloxy esters with high optical purity, which can then be hydrolyzed to the corresponding carboxylic acids. nih.gov

Biocatalysis: The use of enzymes, either as isolated proteins or in whole-cell systems, can offer high stereoselectivity under mild reaction conditions. researchgate.net Research into novel enzymes and optimizing reaction conditions will be crucial.

Organocatalysis: The development of small organic molecule catalysts for the enantioselective synthesis of chiral carboxylic acids is a rapidly growing field and could provide metal-free alternatives.

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rhodium-based) | High enantioselectivity and catalytic efficiency |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps | High stereoselectivity, mild reaction conditions |

| Organocatalysis | Use of small chiral organic molecules as catalysts | Metal-free, potentially more sustainable |

In-depth Mechanistic Studies of Biological Interactions at the Atomic Level

Understanding how this compound interacts with biological targets at the atomic level is crucial for its potential development in life sciences. Future research in this area will likely involve a combination of experimental and computational techniques to elucidate these interactions. While specific studies on this compound are not yet prevalent, the approaches used for other small molecules provide a clear roadmap.

Key research areas include:

X-ray Crystallography: Co-crystallization of the compound with its biological target can provide a static, high-resolution snapshot of the binding mode, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can provide information about the dynamic nature of the interaction between the compound and its target in solution, complementing the static picture from X-ray crystallography.

Molecular Dynamics (MD) Simulations: These computational methods can simulate the movement of atoms over time, providing insights into the stability of the compound-target complex and the thermodynamics of binding. nih.gov

Computational Chemistry and Molecular Modeling for Predictive Design of Analogues

Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new molecules with desired properties. For this compound, these techniques can be used to design analogues with improved activity, selectivity, or pharmacokinetic properties.

Future computational work could focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemrxiv.org This can be used to predict the activity of novel analogues before they are synthesized.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to search virtual libraries for new compounds with the desired activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of compounds and to guide the design of more potent analogues. nih.gov

| Technique | Application | Predicted Outcome |

|---|---|---|

| QSAR | Predicting biological activity from chemical structure | Potency and selectivity of new analogues |

| Pharmacophore Modeling | Identifying key structural features for activity | Novel scaffolds with desired biological interactions |

| Molecular Docking | Predicting binding mode and affinity to a target | Ranking of potential analogues based on binding energy |

Exploration of Unconventional Applications in Materials Science and Green Technologies

Beyond potential biological applications, the unique chemical structure of this compound makes it a candidate for exploration in materials science and green technologies. Chiral carboxylic acids are valuable building blocks in the synthesis of advanced materials. researchgate.net

Emerging areas for investigation include:

Polymer Chemistry: The carboxylic acid and chiral center of the molecule could be utilized in the synthesis of novel biodegradable polymers with specific thermal or mechanical properties. researchgate.net The aryloxy group could also impart unique characteristics to the polymer backbone.

Chiral Liquid Crystals: Chiral molecules are known to form liquid crystalline phases, which have applications in display technologies and optical sensors. The potential of this compound and its derivatives to form such phases could be an interesting area of research.

Green Chemistry: Carboxylic acids are considered environmentally friendly synthetic reagents. patsnap.com Future work could explore the use of this compound as a chiral resolving agent or as a building block in sustainable chemical processes. musechem.comrsc.org

Integration with High-Throughput Screening and Artificial Intelligence for Accelerated Discovery

Future research in this domain would involve:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a variety of biological or material-based assays. ku.edu Libraries of analogues of this compound could be screened to identify hits for a wide range of targets.

AI-Driven Drug Discovery: AI and machine learning algorithms can analyze vast datasets from HTS campaigns and other sources to identify patterns and predict the properties of new molecules. scitechdaily.comresearchgate.net This can help to prioritize which compounds to synthesize and test, saving time and resources.

Predictive Toxicology: AI models can be trained to predict the potential toxicity of new compounds, allowing for the early deselection of candidates with unfavorable safety profiles. nih.gov

The synergy between automated screening and intelligent data analysis will be a key driver in unlocking the full potential of this compound and its derivatives in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.